4-Nitrobenzoyl isothiocyanate

概要

説明

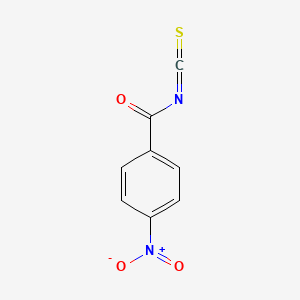

4-Nitrobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4N2O3S and a molecular weight of 208.19 g/mol . It features a benzoyl group, which consists of a phenyl ring attached to a carbonyl group, and a nitro group attached to the fourth carbon of the phenyl ring. The isothiocyanate functional group contains a carbon atom doubly bonded to both a nitrogen atom and a sulfur atom . This unique combination of functional groups results in a molecule with distinct chemical properties and reactivity.

準備方法

4-Nitrobenzoyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired isothiocyanate product. Another method involves the use of primary amines and highly toxic reagents such as thiophosgene or carbon disulfide . recent advancements have focused on more sustainable approaches, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur .

化学反応の分析

Substitution Reactions

4-NBITC reacts with nucleophiles such as amines, alcohols, and hydrazines to form thiourea derivatives or heterocyclic compounds.

Table 1: Substitution Reactions of 4-Nitrobenzoyl Isothiocyanate

Key Observations :

-

Reaction with phenylhydrazine forms cyclocondensed products via intermediate hydrazones .

-

Hydrazones of acetone yield oxatriazepinethiones, which hydrolyze to triazolinethiones under acidic conditions .

Addition Reactions

The isothiocyanate group undergoes addition reactions with compounds containing active hydrogen atoms (e.g., alcohols, thiols).

Table 2: Addition Reactions of this compound

Mechanistic Insight :

-

The thiocarbonyl carbon acts as an electrophilic center, enabling nucleophilic attack by alcohols or thiols .

Cyclocondensation Reactions

4-NBITC participates in cyclocondensation to form heterocycles, critical in medicinal chemistry.

Table 3: Cyclocondensation Reactions

Example :

-

Reaction with N-aryl hydrazines yields triazolinethiones, which exhibit anti-inflammatory properties .

Decomposition and Stability

4-NBITC degrades under specific conditions, releasing small molecules like H₂S:

Table 4: Decomposition Pathways

| Conditions | Products | Biological Relevance | Source |

|---|---|---|---|

| Aqueous buffer, pH 7.4 | H₂S, 4-nitrobenzamide | Slow H₂S release for therapy | |

| Strong acids | Thiourea derivatives | Limits long-term storage |

Note :

Comparative Reactivity

The nitro group enhances electrophilicity compared to other acyl isothiocyanates:

Table 5: Reactivity Comparison with Analogues

科学的研究の応用

Synthesis and Reactivity

The synthesis of 4-nitrobenzoyl isothiocyanate typically involves the reaction of 4-nitrobenzoyl chloride with potassium thiocyanate or thiourea. This method yields the isothiocyanate derivative, which can be further utilized in various chemical transformations .

Anti-inflammatory Properties

Recent studies have highlighted the potential of this compound as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Compounds derived from this isothiocyanate exhibit significant inhibitory activity against COX-2, making them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that certain isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the generation of reactive oxygen species .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives synthesized from this compound demonstrate activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents .

Case Study: Inhibition of COX-2

A study conducted on new isothiocyanate derivatives derived from this compound demonstrated potent inhibition of COX-2 at concentrations as low as 10 µM. The selectivity index for these compounds was significantly higher than traditional NSAIDs, suggesting a lower risk of gastrointestinal side effects while maintaining anti-inflammatory efficacy .

Case Study: Anticancer Mechanisms

In another study, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to marked reductions in cell viability, highlighting its potential as an anticancer therapeutic agent .

Comparative Analysis of Biological Activities

| Compound | COX-2 Inhibition (%) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | ~94% | Active against Staphylococcus | Induces apoptosis in cancer cells |

| Celecoxib | ~89% | Not evaluated | Moderate |

| Sulforaphane | ~94% | Active against E. coli | High |

作用機序

The mechanism of action of 4-nitrobenzoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives and other products. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and other compounds containing active hydrogen atoms . This reactivity underlies its biological activities, including antimicrobial and anticancer effects, by modifying proteins and other biomolecules .

類似化合物との比較

4-Nitrobenzoyl isothiocyanate can be compared with other isothiocyanates, such as phenyl isothiocyanate and benzyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the nitro group, which influences its reactivity and biological properties. Similar compounds include:

Phenyl Isothiocyanate: Lacks the nitro group, making it less reactive in certain contexts.

Benzyl Isothiocyanate: Contains a benzyl group instead of a nitrobenzoyl group, leading to different reactivity and applications.

生物活性

4-Nitrobenzoyl isothiocyanate (NBITC) is an organic compound with significant biological activities, particularly in the fields of cancer research, antimicrobial properties, and enzyme inhibition. This compound, characterized by its isothiocyanate functional group, exhibits diverse mechanisms of action that influence various biochemical pathways.

- Molecular Formula : CHNOS

- Molecular Weight : 208.19 g/mol

This compound functions primarily through its ability to form covalent bonds with nucleophilic groups in biomolecules, particularly proteins. This interaction leads to the modification of amino acids, which can inhibit enzyme activity and alter protein function.

- Target Enzymes : Notably, NBITC has been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes .

- Cellular Effects : The compound influences cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it has been documented to induce apoptosis in cancer cells while exhibiting anti-inflammatory properties .

Anticancer Properties

Research indicates that isothiocyanates, including NBITC, exhibit potent anticancer effects. These compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : NBITC has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : The compound activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death .

Antimicrobial Activity

NBITC displays significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that NBITC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has also demonstrated antifungal activity against various fungal strains, making it a potential candidate for developing new antifungal agents .

Enzyme Inhibition Studies

A detailed study evaluated the inhibitory effects of NBITC on cytochrome P450 enzymes. The results indicated that NBITC significantly reduced the enzymatic activity of CYP1A2 and CYP3A4, which are vital for drug metabolism. The IC values for these enzymes were reported as follows:

| Enzyme | IC (µM) |

|---|---|

| CYP1A2 | 12.5 |

| CYP3A4 | 15.0 |

This inhibition suggests that NBITC could influence the pharmacokinetics of co-administered drugs .

Anti-inflammatory Mechanisms

In a separate investigation into the anti-inflammatory properties of isothiocyanates, including NBITC, it was found that this compound could effectively inhibit COX-2 enzyme activity. The following data summarizes the findings:

| Compound | COX-2 Inhibition (%) at 10 µM |

|---|---|

| NBITC | 90.5 |

| Celecoxib | 94.6 |

| Sulforaphane | 89.3 |

These results highlight the potential of NBITC as a selective COX-2 inhibitor, which may offer therapeutic benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs .

特性

IUPAC Name |

4-nitrobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYZFXQNOYBLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182392 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-92-6 | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Nitrobenzoyl isothiocyanate react with amino acids, and what are the potential applications of the resulting compounds?

A1: this compound readily reacts with amino acids like Histidine [, ] and Tyrosine [] in acetone. This reaction forms thiourea derivatives. These derivatives have shown potential as ligands in the formation of metal complexes [, ]. These complexes are of interest in various fields, including catalysis and materials science. For example, complexes with divalent metal ions like manganese, cobalt, nickel, zinc, cadmium, and mercury have been synthesized and characterized using various spectroscopic techniques [, ].

Q2: Can you provide details on the structural characterization of this compound and its derivatives?

A2: While specific spectroscopic data for this compound wasn't provided in the provided research, its derivatives have been thoroughly characterized. Techniques used include elemental analysis (CHNS), infrared spectroscopy (FT-IR), electronic spectroscopy (UV-Vis), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) [, ]. These methods help determine the structure, functional groups, and electronic properties of the synthesized compounds. For example, in one study [], a glucose-derived thiourea derivative of this compound was further analyzed using single-crystal X-ray diffraction, providing detailed 3D structural information.

Q3: What is the significance of synthesizing metal complexes with this compound derivatives?

A3: The synthesis of metal complexes with this compound derivatives allows for the investigation of their potential applications in various fields. For instance, the geometry of these complexes, which can be tetrahedral or square planar depending on the metal ion, significantly influences their properties [, ]. These properties are crucial for applications in catalysis, where the complex's geometry directly impacts its activity and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。